5-Methylpyrrolidine-2-carboxylic acid
Overview
Description
5-Methylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of proline and its derivatives . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Carboxylic acids, like this compound, can undergo a variety of chemical reactions. These include nucleophilic addition to aldehydes and ketones, and nucleophilic substitution of RCOZ (Z = Leaving Group) where carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .Scientific Research Applications
Isolation and Synthesis
- Isolation from Marine Sources : 5-Methylpyrrolidine-2-carboxylic acid was isolated from the organic extracts of the sponge Cliona tenuis. Its structure and stereochemistry were characterized and confirmed by total synthesis (Castellanos et al., 2006).
Synthesis Methods
- Synthesis of Derivatives via Michael Addition Reactions : This compound has been synthesized with high enantiomeric purity using organocatalytic enantioselective Michael addition reactions, demonstrating its potential for creating specialized derivatives (Yin, Garifullina & Tanaka, 2017).
- Microwave-Assisted Synthesis for Antimicrobial Activity : Microwave-assisted synthesis methods have been developed for derivatives of this compound, showing potential for antimicrobial applications (Sreekanth & Jha, 2020).
Analytical Applications
- Derivatization Reagents for Carboxylic Acids and Amines : Derivatives of this compound have been found effective as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (Morita & Konishi, 2002).
Catalytic Applications
- Copper-Catalyzed N-Arylation of Amides : A derivative of this compound, (S)-N-methylpyrrolidine-2-carboxylate, has been used as an efficient ligand in the copper-catalyzed N-arylation of amides, showcasing its utility in organic synthesis (Wang et al., 2010).
Spectroscopic Analysis
- Spectroscopic and Theoretical Analysis : this compound derivatives have been characterized using various spectroscopic methods and computational methods, providing insights into their structural and electronic properties (Devi et al., 2018).
Future Directions
Properties
IUPAC Name |
5-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCUNRCDKTNHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89531-37-3 | |
Record name | NSC16076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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